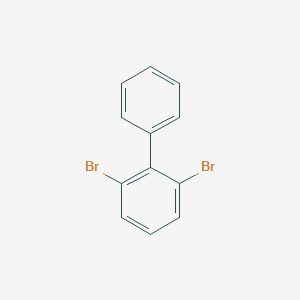

2,6-Dibromobiphenyl

Description

Significance in Advanced Organic Synthesis

The primary significance of 2,6-Dibromobiphenyl in advanced organic synthesis lies in its utility as a precursor for the construction of sterically congested and structurally diverse molecules. The two ortho-bromine atoms serve as versatile handles for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the sequential and controlled introduction of different aryl or other organic fragments, leading to the synthesis of complex biaryl and terphenyl structures. researchgate.net

The steric hindrance imposed by the ortho-bromo substituents plays a critical role in the stereochemical outcome of reactions involving this compound. This steric crowding can restrict the free rotation around the biphenyl (B1667301) single bond, leading to a phenomenon known as atropisomerism, where the resulting molecules are chiral and exist as stable, non-interconverting rotational isomers. nih.gov The ability to generate and control this axial chirality is of paramount importance in the synthesis of chiral ligands for asymmetric catalysis and in the development of novel chiroptical materials.

Research Context within Halogenated Biphenyl Chemistry

Within the broader family of halogenated biphenyls, this compound occupies a unique position. Its reactivity is distinct from its other isomers, such as 4,4'-dibromobiphenyl (B48405) or 3,3'-dibromobiphenyl. While these other isomers are also valuable synthons, the ortho-substitution in this compound introduces a significant steric challenge that can be exploited for selective transformations. For instance, the sequential functionalization of the two bromine atoms in this compound can be achieved with greater control compared to its less hindered counterparts.

The study of this compound contributes to a deeper understanding of the fundamental principles governing the reactivity of halogenated aromatic compounds. Research in this area explores the influence of steric and electronic effects on the efficiency and selectivity of cross-coupling reactions, providing valuable insights for the design of new synthetic methodologies.

Overview of Contemporary Research Trajectories

Current research involving this compound is multifaceted and continues to expand into new and exciting areas. Key research trajectories include:

Synthesis of Novel Ligands: The rigid and sterically defined backbone that can be constructed from this compound makes it an attractive starting material for the synthesis of novel phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands. These ligands are being investigated for their applications in transition metal catalysis, with the potential to achieve higher activities and selectivities in a variety of chemical transformations.

Development of Functional Materials: Researchers are utilizing this compound as a building block for the creation of advanced functional materials. By incorporating this unit into larger conjugated systems, scientists are developing new organic light-emitting diodes (OLEDs), sensors, and other electronic devices with tailored photophysical and electronic properties. The synthesis of polycyclic aromatic hydrocarbons (PAHs) from this compound derivatives is a particularly active area of research, with applications in materials science. nih.govrsc.org

Atroposelective Synthesis: A significant focus of contemporary research is the development of atroposelective methods for the synthesis of chiral biaryls derived from this compound. These strategies aim to control the axial chirality during the synthetic process, leading to the enantioselective production of valuable compounds for applications in asymmetric catalysis and medicinal chemistry. nih.gov The ability to synthesize single enantiomers of atropisomeric compounds is a major goal in modern organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCYUDWBWEGNDFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074764 | |

| Record name | PBB 010 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59080-32-9 | |

| Record name | 2,6-Dibromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PBB 010 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIBROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C2B64764K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,6 Dibromobiphenyl and Its Derivatives

Established Synthetic Pathways to Dibromobiphenyl Scaffolds

The synthesis of dibromobiphenyls often requires precise control over regioselectivity to achieve the desired isomer. While direct approaches can be challenging, multi-step strategies and advanced coupling reactions offer effective routes.

Direct Halogenation Protocols

Direct bromination of unsubstituted biphenyl (B1667301) to regioselectively yield 2,6-dibromobiphenyl is generally challenging due to the inherent reactivity of the biphenyl system and the difficulty in controlling the position of electrophilic substitution. Without specific directing groups, bromination can lead to a mixture of isomers, including 2,2'-, 2,4'-, 2,5-, 4,4'-, and other dibrominated products.

For instance, while direct bromination of biphenyl derivatives like 1,1′-bi-2-naphthol (BINOL) can achieve high regioselectivity (e.g., 6,6'-dibromination) due to the directing effect of oxygen atoms, this level of control is not typically observed for simple biphenyl. Alternative strategies for dibromobiphenyls, such as stepwise bromination via amino-substituted intermediates or selective monolithiation followed by electrophilic substitution in microflow systems, have been reported for other isomers like 2,5-dibromobiphenyl (B1148622) and 2,2'-dibromobiphenyl (B83442), highlighting the need for controlled approaches over direct, unguided halogenation.

Aryne Coupling Approaches

Aryne coupling, a transition metal-free aryl-aryl coupling method, has emerged as a robust strategy for the modular construction of highly substituted biphenyls, including polybrominated derivatives. This approach allows for the synthesis of ortho,ortho'-di-, tri-, and even tetrasubstituted biphenyls on a multigram scale.

Table 1: Derivatives of 2,2',6-Tribromobiphenyl (B1611668) via Bromine-Lithium Exchange

| Derivative Name | Precursor | Electrophile | Yield (%) | Reference |

| 2,2'-Dibromo-6-methylbiphenyl | 2,2',6-Tribromobiphenyl | Iodomethane (B122720) | 96 | |

| 2,2'-Dibromo-6-methoxybiphenyl | 2,2',6-Tribromobiphenyl | Iodomethane (O-methylation) | 68 (overall) |

Transition Metal-Catalyzed Cross-Coupling Strategies for Biphenyl Assembly

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon bonds, including the construction of biphenyl scaffolds.

Suzuki-Miyaura Cross-Coupling Reactions Utilizing Boronic Acid Precursors

The Suzuki-Miyaura cross-coupling reaction is a widely utilized and powerful method for constructing biaryl compounds. It typically involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an arylboronic acid or ester under basic conditions.

In the context of this compound synthesis, Suzuki-Miyaura coupling has been reported to provide 2,6-dibromobiphenyls as precursors for subsequent transformations, such as the synthesis of pyrenes. This indicates that appropriately designed aryl halide and arylboronic acid precursors can be coupled to directly form the this compound scaffold. While 2,2'-dibromobiphenyl is frequently mentioned as a starting material in various Suzuki coupling applications, the method's versatility allows for the strategic assembly of diverse biphenyl structures, including those with 2,6-dibromo substitution, by selecting the appropriate brominated aryl halide and a non-brominated or selectively brominated boronic acid coupling partner. The mechanism involves oxidative addition of the aryl halide to palladium(0), followed by transmetalation with the organoboron reagent, and finally reductive elimination to form the new carbon-carbon bond.

Negishi Cross-Coupling in Biphenyl Synthesis

The Negishi cross-coupling reaction is a highly effective transition metal-catalyzed method for forming carbon-carbon bonds by reacting organic halides or triflates with organozinc compounds. This reaction is valued for its high yields, mild conditions, and broad functional group tolerance, making it suitable for synthesizing complex and sterically hindered biaryls.

Ullmann Coupling and its Variants

The Ullmann coupling reaction is a classical method for forming biaryl C-C bonds, typically involving the reductive coupling of two aryl halide molecules (often iodides or bromides) with stoichiometric amounts of finely divided copper at high temperatures (above 200 °C). This method is particularly useful for the synthesis of symmetrical biaryls, including those with ortho-substituents.

The Ullmann coupling has been successfully applied to the synthesis of various substituted biphenyls, including "tetra-ortho-substituted biphenyls". For example, 4,4'-dibromo-2,2'-dinitrobiphenyl can be synthesized in high yield from 2,5-dibromonitrobenzene via an Ullmann coupling reaction in dimethylformamide (DMF) using copper powder as a catalyst. While this example features a different dibromobiphenyl isomer, it demonstrates the Ullmann reaction's capability to form dibromobiphenyl scaffolds, even in the presence of steric hindrance. Although classical Ullmann reactions can be challenging regarding yields and selectivity for heterocoupling and polyhalogenated substrates, advancements and variants, including copper-mediated asymmetrical Ullmann couplings, continue to be explored.

Kumada, Hiyama, and Stille Cross-Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions are indispensable tools in the synthesis of biaryl compounds, including those involving this compound.

Kumada Cross-Coupling The Kumada cross-coupling reaction facilitates the formation of carbon-carbon bonds between organomagnesium (Grignard) or organolithium reagents and aryl or vinyl halides, typically catalyzed by nickel or palladium complexes. This reaction is characterized by its stereoselectivity, preserving the stereochemistry of the starting vinyl halides. While general trends indicate that the rates of dehalogenation follow the order I > Br >> Cl > F, the specific application to this compound involves its use as a precursor. For instance, 2,6-dibromobiphenyls, initially synthesized via Suzuki-Miyaura cross-coupling, can subsequently undergo Kumada cross-coupling with phenylethynyl derivatives to yield 2,6-bis(phenylethynyl)biphenyls. thieme-connect.comthieme-connect.comuh.edunrochemistry.com The reaction is commonly performed in solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether. nrochemistry.com

Hiyama Cross-Coupling The Hiyama cross-coupling reaction provides a palladium-catalyzed route for carbon-carbon bond formation between aryl, alkenyl, or alkyl halides (or pseudohalides) and organosilanes. organic-chemistry.org A crucial aspect of this reaction is the requirement for an activating agent, such as a fluoride (B91410) ion or a base, to polarize the Si-C bond. Organosilanes are generally stable and exhibit low toxicity, making the Hiyama coupling an attractive synthetic option. organic-chemistry.org While 2,2'-dibromobiphenyl has been explored as a starting material for synthesizing carbazole (B46965) scaffolds using palladium-catalyzed Hiyama-type reactions in ionic liquids, direct examples involving this compound specifically in Hiyama coupling are less prevalent in the immediate literature. researchgate.net

Stille Cross-Coupling The Stille cross-coupling reaction is a palladium-catalyzed process that forms carbon-carbon bonds between organotin compounds (stannanes) and organic halides. nih.govnrochemistry.com Organotin reagents are notable for their tolerance of a wide array of functional groups and their insensitivity to moisture or oxygen, making them versatile reagents in organic synthesis. nrochemistry.com The reaction proceeds under mild conditions and is widely employed for constructing various ring systems, including biaryls. nrochemistry.comrsc.org The mechanism involves three key steps: oxidative addition of the organic halide to a Pd(0) catalyst, transmetalation where the organotin reagent transfers its organic group to the palladium, and finally, reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. nrochemistry.comrsc.org Although specific examples for this compound are not explicitly detailed, the use of related dibromobiphenyls, such as 5,5'-dibromobiphenyl-2,2'-diol, in Stille coupling with thiophene (B33073) moieties demonstrates the applicability of this methodology to dibrominated biphenyl systems. researchgate.net

Regioselective Functionalization and Derivatization via Halogen-Metal Exchange

Halogen-metal exchange reactions offer a powerful strategy for the regioselective functionalization of polybrominated biphenyls, allowing for the precise introduction of diverse substituents.

Bromine-lithium exchange reactions are highly effective for the modular synthesis of polysubstituted biphenyls. When applied to polybrominated biphenyls, these reactions can exhibit remarkable regioselectivity. For instance, in the case of 2,2',6-tribromobiphenyl, treatment with one equivalent of butyllithium (B86547) at -78 °C leads to a regioselective bromine-lithium exchange occurring exclusively on the doubly halogenated ring. beilstein-journals.orgchimia.chresearchgate.netacademie-sciences.fr This selectivity is crucial for controlling the position of subsequent functionalization. However, in conventional macrobatch reactors, the bromine-lithium exchange of 2,2'-dibromobiphenyl with one equivalent of n-butyllithium can yield a mixture of mono- and dilithiated products, particularly at elevated temperatures. beilstein-journals.org To overcome this challenge and enhance selectivity, microflow systems have been successfully employed. These systems, characterized by fast micromixing and precise temperature control, enable selective monolithiation of dibromobiaryls like 2,2'-dibromobiphenyl, even when using only one equivalent of n-butyllithium. beilstein-journals.orgresearchgate.netbeilstein-journals.org

Following the bromine-lithium exchange, the generated aryllithium intermediates are highly reactive and can be quenched with various electrophiles, leading to the diversification of the biphenyl scaffold. This approach allows for the introduction of a wide range of functional groups. beilstein-journals.orgchimia.chresearchgate.net

Examples of such diversification include:

Methylation: Trapping the lithiated intermediate, derived from 2,2',6-tribromobiphenyl, with iodomethane (CH₃I) yields 2,2'-dibromo-6-methylbiphenyl in excellent yield. beilstein-journals.orgresearchgate.netbeilstein-journals.org

Azidation and Amination: The use of benzenesulfonylazide as an electrophile provides 2-azido-2',6-dibromobiphenyl. Subsequent reduction of the azido (B1232118) group with lithium aluminum hydride (LiAlH₄) yields 2-amino-2',6-dibromobiphenyl, which can then be reductively methylated with formaldehyde (B43269) and sodium cyanoborohydride to afford 2-N,N-dimethylamino-2',6-dibromobiphenyl. beilstein-journals.orgresearchgate.netbeilstein-journals.org

Borylation and Methoxylation: A methoxy (B1213986) group can be introduced by subjecting 2,2',6-tribromobiphenyl to lithiation, followed by borylation with fluorodimethoxyborane, subsequent oxidation with hydrogen peroxide, and O-methylation with iodomethane. beilstein-journals.org

Halogenation: Trapping with iodine (I₂) can lead to iodo derivatives, offering further synthetic handles. beilstein-journals.org

Silane Quenching: The dilithio reagent formed from o,o'-dibromobiphenyl (2,2'-dibromobiphenyl) can be quenched with chlorosilanes to synthesize silafluorenes. doi.org

Quenching in Microflow Systems: In microflow systems, the lithiated 2,2'-dibromobiphenyl can be quenched with various electrophiles, including methanol (B129727) and trimethylsilane (B1584522) derivatives, to achieve specific functionalizations. beilstein-journals.org

Emerging Synthetic Approaches

Beyond traditional solution-phase chemistry, innovative approaches are being developed for the synthesis and modification of dibromobiphenyls.

Electrochemical methods offer a mild and straightforward alternative for the synthesis of cyclic biaryl λ³-bromanes from dibromobiphenyls. Direct anodic oxidation of 2,2'-dibromo-1,1'-biphenyl (a related dibromobiphenyl) has been demonstrated to yield these hypervalent bromine species in moderate yields. nih.govbeilstein-archives.orgbeilstein-journals.orgbeilstein-archives.org This electrochemical approach presents a safer and more cost-effective alternative to conventional methods that rely on the thermal decomposition of hazardous diazonium salts. nih.govbeilstein-archives.org The success of this electrochemical oxidation is often contingent on the presence of chelating ester groups, which play a role in stabilizing the formed Br(III) species. nih.govbeilstein-archives.org This method allows for the access to a range of both symmetrically and non-symmetrically substituted cyclic biaryl λ³-bromanes. nih.govbeilstein-archives.orgbeilstein-archives.org

On-surface synthesis (OSS) techniques enable the precise fabrication of functional molecules and covalent nanostructures at the gas-solid interface under ultra-high vacuum (UHV) conditions. arxiv.org A prominent method within OSS is the surface-assisted Ullmann coupling reaction, where halogenated polyaromatic hydrocarbons (PAHs) are adsorbed onto catalytically active metal surfaces such as copper, silver, and gold. researchgate.netresearchgate.net

2,2'-Dibromobiphenyl (DBBP) has been extensively studied in on-surface reactions. On a Ag(111) surface, the debromination of DBBP leads to the formation of a biradical biphenyl species, which is subsequently stabilized by surface silver adatoms. Upon further annealing, this intermediate undergoes cyclization to form dibenzo[e,l]pyrene (B48497) nanographene. arxiv.orgacs.orgmdpi.com In contrast, 2,2',6,6'-tetrabromo-1,1'-biphenyl (TBBP), another biphenyl derivative, exhibits a different reaction pathway on Ag(111). Its extreme instability leads to spontaneous intramolecular annulation, forming a biradical biphenylene (B1199973) monomer, which upon further annealing yields biphenylene dimers containing four-, six-, and eight-membered rings. arxiv.orgacs.orgmdpi.com Furthermore, the Ullmann coupling of dibromo-biphenyl, when activated by extrinsic nickel atoms on a Au(100) surface, can lead to the formation of magnetic organometallic polymer chains. researchgate.net On gold surfaces, coupling products can be directly obtained from halogenated precursors without the formation of organometallic intermediates, unless hetero-adatoms are intentionally deposited. researchgate.net

Reaction Mechanisms and Reactivity of 2,6 Dibromobiphenyl

Intramolecular Cyclization and Annulation Reactions

Intramolecular cyclization and annulation reactions are powerful synthetic tools for creating fused ring systems. 2,6-Dibromobiphenyl's specific substitution pattern makes it amenable to certain types of these reactions, while other isomers of dibromobiphenyl are preferred for different cyclization pathways.

Formation of Carbazole (B46965) Derivatives

While carbazole derivatives are commonly synthesized through intramolecular cyclization, this compound is not a typical precursor for these reactions via the most established methods. The formation of carbazoles generally involves the cyclization of ortho-substituted biphenyls, such as 2,2'-dibromobiphenyl (B83442), or N,N-diarylamines. For instance, double copper-catalyzed C-N coupling reactions of 2,2'-dibromobiphenyl with amines have been effectively utilized for the synthesis of carbazole derivatives. nih.gov These reactions are known for their high yields and broad substrate scope, accommodating various aromatic and aliphatic amines. nih.gov Other strategies for carbazole synthesis often involve intramolecular C-N or C-C bond formation from advanced precursors like substituted biaryls. nih.gov

Synthesis of Boracycles and Related Boron-Containing Ring Systems

The synthesis of boracycles, which are cyclic compounds containing boron atoms, typically involves precursors like 2,2'-dibromobiphenyl rather than this compound. A common approach employs Grignard reagents generated from 2,2'-dibromobiphenyl, which are then reacted with arylboronic acid pinacol (B44631) esters (ArBpins) as stable boron sources. nih.govnih.govepa.govnih.govepa.gov This methodology facilitates the formation of various seven- and five-membered boracycles, including 10,11-dihydro-5H-dibenzo[b,f]borepins and dibenzoborole derivatives. nih.govnih.govepa.govnih.govepa.gov These boron-containing compounds are of interest for their unique electronic properties and potential applications in materials science. epa.govepa.gov

Preparation of Dibenzophospholes from 2,2'-Dibromobiphenyl Precursors

Dibenzophospholes are a class of phosphorus-containing heterocyclic compounds, and their synthesis frequently utilizes 2,2'-dibromobiphenyl as a crucial precursor. A well-established synthetic route involves the generation of a dilithiated intermediate from 2,2'-dibromobiphenyl. This is typically achieved through a bromine-lithium exchange reaction, often employing n-butyllithium. wikipedia.orgnih.gov The resulting dilithiated species then undergoes a reaction with a P1 unit, such as dichlorophenylphosphine (B166023), to construct the dibenzophosphole core structure. wikipedia.orgfishersci.ca

Detailed Research Findings: Delft and collaborators have successfully demonstrated the synthesis of symmetrical dibenzophospholes starting from various 2,2'-dibromobiphenyl precursors. wikipedia.org Their method involved the generation of the dianion by treating the dibromobiphenyl derivative with n-butyllithium in diethyl ether at room temperature. Subsequent quenching of the reaction mixture with dichlorophenylphosphine yielded the desired dibenzophosphole products. wikipedia.org

Table 1: Synthesis of Dibenzophospholes from 2,2'-Dibromobiphenyl Precursors (Note: In an interactive environment, this table could be sortable by columns.)

| 2,2'-Dibromobiphenyl Precursor Substitution | P1 Unit Reactant | Product Dibenzophosphole | Yield (%) | Reference |

| Unsubstituted | Dichlorophenylphosphine | 5-Phenyldibenzophosphole | 55 | wikipedia.org |

| 2,8-Dimethoxy | Dichlorophenylphosphine | 2,8-Dimethoxy-5-phenyldibenzophosphole | 30 | wikipedia.org |

| 2,8-Bis(trifluoromethyl) | Dichlorophenylphosphine | 2,8-Bis(trifluoromethyl)-5-phenyl-dibenzophosphole | 57 | wikipedia.org |

This synthetic strategy has also been adapted for the preparation of 2-hydroxy-substituted dibenzophosphole oxides, where the dilithiated intermediate is reacted with phosphorus chlorides (e.g., PhPCl₂ or (L-menthyl)PCl₂), followed by in situ oxidation with hydrogen peroxide. wikipedia.org

Palladium-Catalyzed Annulation to Polycyclic Aromatic Hydrocarbons

This compound is a crucial starting material in palladium-catalyzed annulation reactions for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). Its specific ortho substitution on both rings facilitates the formation of new fused rings. A significant application is the palladium-catalyzed two-fold annulation reaction of 2,6-dihalogenobiphenyls (which includes this compound) with o-chloroaromatic carboxylic acids. cenmed.com This method provides an effective route for constructing various dibenzo[fg,op]tetracenes and azadibenzo[fg,op]tetracenes. cenmed.com This highlights the utility of this compound in the efficient assembly of extended aromatic systems through metal-catalyzed cyclization processes.

Radical Reactions and Surface-Supported Reaction Mechanisms

The study of radical reactions and surface-supported reaction mechanisms involving polybrominated biphenyls provides insights into the formation of complex carbon nanostructures. While specific detailed research findings focusing solely on this compound's direct involvement in such radical reactions leading to well-defined annulated products on surfaces were not explicitly detailed in the provided search results, the general principles observed for related polybrominated biphenyls are relevant.

For example, investigations into the behavior of 2,2′-dibromobiphenyl (DBBP) and 2,2′,6,6′-tetrabromo-1,1′-biphenyl (TBBP) on a Ag(111) surface demonstrate distinct reaction pathways driven by radical intermediates. labsolu.cacenmed.comnih.govchemspider.comwikipedia.org Upon debromination, the resulting biradical biphenyl (B1667301) from DBBP can be stabilized by surface silver adatoms. In contrast, the four-radical biphenyl generated from TBBP undergoes spontaneous intramolecular annulation due to its extreme instability on the Ag(111) surface. labsolu.cacenmed.comnih.govchemspider.comwikipedia.org These chemisorption-induced precursor states play a critical role in directing the subsequent reaction pathways upon further annealing. This leads to the selective formation of products such as dibenzo[e,l]pyrene (B48497) from DBBP and a biphenylene (B1199973) dimer from TBBP. labsolu.cacenmed.comnih.govchemspider.comwikipedia.org The biphenylene dimer product is characterized by its unique architecture, incorporating 4-, 6-, and 8-membered rings, with the 4-membered units exhibiting radialene structures. labsolu.cacenmed.comnih.govchemspider.comwikipedia.org These studies underscore the intricate interplay between molecular structure, radical formation, and surface interactions in determining the outcome of on-surface organic synthesis.

Computational Chemistry and Theoretical Modeling of 2,6 Dibromobiphenyl

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical investigations provide a fundamental understanding of how the arrangement of atoms and the distribution of electrons within 2,6-Dibromobiphenyl dictate its chemical behavior.

Density Functional Theory (DFT) is a widely employed quantum mechanical method for optimizing molecular geometries and analyzing electronic structures. For compounds like this compound, DFT calculations typically involve the use of hybrid functionals, such as B3LYP, or meta-hybrid functionals like M06-2X, in conjunction with various basis sets, including 6-31G(d), 6-311+G(d,p), or cc-PVTZ t3db.cawikidata.orguni.lusigmaaldrich.com.

In biphenyl (B1667301) systems, the inter-ring dihedral angle, which describes the twist between the two phenyl rings, is a critical structural parameter. The presence of bulky ortho-substituents, such as the two bromine atoms in this compound, is expected to introduce significant steric hindrance. This hindrance typically leads to a non-planar equilibrium conformation, where the phenyl rings are twisted out of coplanarity to minimize repulsive interactions between the ortho-bromine atoms and the atoms on the adjacent phenyl ring. While specific optimized geometrical parameters (bond lengths, bond angles, and the inter-ring dihedral angle) for this compound were not explicitly detailed in the current search results, DFT remains the standard computational approach for determining these fundamental structural characteristics for such molecules.

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is instrumental in predicting a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator: a smaller gap generally suggests higher chemical reactivity, lower kinetic stability, and easier electron transfer sigmaaldrich.com.

FMO analysis has been applied to various di-ortho-substituted halogenated biphenyls, including 2,2'-dibromobiphenyl (B83442), to understand their chemical reactivity and charge transfer properties wikidata.org. For instance, studies on related compounds analyze how the spatial distribution of the HOMO (electron-donating ability) and LUMO (electron-accepting ability) influences potential reaction sites and pathways. Although specific HOMO and LUMO energy values for this compound were not directly identified in the search results, the principles derived from FMO analysis of similar brominated biphenyls provide valuable insights into its potential electronic behavior and reactivity.

Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on a molecule's surface, providing insights into its charge distribution and predicting sites for electrophilic and nucleophilic attack wikidata.org. Conventionally, red regions on an MEP map indicate areas of negative electrostatic potential, signifying electron-rich sites that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-poor areas prone to nucleophilic attack wikidata.org.

For halogenated compounds like this compound, the bromine atoms exhibit anisotropic electron density. This anisotropy results in regions of both positive potential (known as a σ-hole, typically located along the extension of the C-Br bond) and negative potential (an electron-rich "belt" around the halogen atom). Therefore, the MEP map of this compound would likely show electron-rich regions around the bromine atoms, making them potential sites for interactions, as observed in other di-ortho-substituted halogenated biphenyls wikidata.org. While a specific MEP map for this compound was not found in the current literature search, these general principles derived from related compounds are directly applicable.

Hirshfeld surface analysis, often complemented by two-dimensional (2D) fingerprint plots, is a powerful computational tool used to quantify and visualize intermolecular interactions within crystal structures. This analysis helps to understand the nature and proportion of various non-covalent interactions contributing to crystal packing.

For brominated organic compounds, common intermolecular contacts include hydrogen-hydrogen (H...H), carbon-hydrogen (C...H), bromine-hydrogen (Br...H), bromine-bromine (Br...Br), and π...π stacking interactions. Studies on analogous compounds, such as 2,6-dibromophenol, have revealed significant contributions from H...H (55.5%), H...C (33.1%), and C...C (π...π, 3.3%) contacts, alongside notable Br...Br interactions. Another study on a brominated diazene (B1210634) derivative showed Br...H/H...Br (26.5%), H...H (12.8%), C...H/H...C (11.5%), and Br...Br (5.8%) as prominent interactions. These Br...Br contacts can be particularly strong and play a crucial role in molecular aggregation.

The relative contributions of these interactions can be quantitatively determined through Hirshfeld surface analysis, as illustrated in the table below for related brominated compounds. Energy decomposition methods, such as those implemented in PIXEL, can further quantify the electrostatic, dispersion, polarization, and repulsion components of these intermolecular interaction energies.

Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of Related Brominated Compounds

| Compound (Reference) | Interaction Type | Percentage Contribution (%) |

| 2,6-Dibromophenol | H...H | 55.5 |

| H...C | 33.1 | |

| C...C (π...π) | 3.3 | |

| (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(3-nitrophenyl)ethenyl]diazene (Form-2) | Br...H/H...Br | 26.5 |

| H...H | 12.8 | |

| C...H/H...C | 11.5 | |

| Br...Br | 5.8 |

While direct Hirshfeld surface analysis data for this compound was not found in the current search, these examples from closely related brominated compounds highlight the types and relative importance of intermolecular interactions that would likely govern its solid-state packing and supramolecular assembly.

Theoretical Elucidation of Reaction Pathways and Kinetics

Computational chemistry is invaluable for theoretically elucidating reaction pathways and calculating energy barriers, which are crucial for understanding the kinetics of chemical transformations.

Energy barrier calculations, typically performed using DFT, identify transition states and determine the activation energies required for a chemical reaction to proceed t3db.ca. These calculations provide insights into the feasibility and rate of various transformations.

For biphenyl derivatives, rotational barriers around the central C-C bond are particularly important, as they dictate conformational flexibility and atropisomerism. For instance, quantum mechanical calculations on 2,2'-dibromo-6,6'-diiodo-1,1'-biphenyl (B12944970) established an energy barrier of 20 kcal/mol as a suitable threshold for distinguishing between atropisomers and non-atropisomers. Given the ortho-bromine substituents in this compound, a significant rotational barrier would also be anticipated, influencing its conformational dynamics.

Debromination reactions are common for polybrominated biphenyls. Studies on polybrominated diphenyl ethers (PBDEs), which share structural similarities with PBBs, have shown that the C-Br bond dissociation energy controls the debromination rate constants. Furthermore, computational work indicates that ortho-bromine atoms can be less stable and more labile than para-bromine atoms on the same aromatic ring, with an energy difference of approximately 6.86 kJ/mol (1.64 kcal/mol) observed in PBDE-47. This suggests that the bromine atoms at the 2,6-positions of this compound could be preferential sites for debromination under certain conditions. While specific energy barrier values for reactions involving this compound were not found in the current literature search, these findings from related brominated biphenyls and diphenyl ethers provide a strong theoretical framework for understanding its potential reactivity and transformation pathways.

Transition State Characterization in Reaction Mechanisms

The characterization of transition states is fundamental to understanding reaction mechanisms, as these fleeting structures represent the highest energy point along a reaction pathway, dictating reaction rates and selectivity. Computational methods, particularly Density Functional Theory (DFT), are extensively employed for this purpose. These methods allow researchers to map potential energy surfaces (PES), identify saddle points corresponding to transition states, and calculate activation energies nih.govreadthedocs.iosigmaaldrich.com.

A transition state is identified by having only one imaginary frequency in its vibrational analysis, corresponding to the reaction coordinate, which describes the atomic motion leading from reactants to products wikidata.org. Techniques such as the Intrinsic Reaction Coordinate (IRC) calculation further trace the minimum energy path connecting reactants to products via the transition state, providing a detailed energetic and structural profile of the reaction nih.gov.

While specific computational studies focusing solely on the transition state characterization of this compound's reaction mechanisms were not explicitly found in the reviewed literature, the principles and methodologies are broadly applicable to halogenated aromatic compounds. For instance, computational studies on related polybrominated diphenyl ethers (PBDEs) have utilized semiempirical and DFT methods to investigate their reactivity and conformational properties, which can involve the characterization of transition states for various transformation pathways. Understanding the transition states involved in debromination, oxidation, or nucleophilic substitution reactions of this compound would provide critical insights into its environmental fate and potential degradation pathways.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational approaches that establish mathematical models correlating the chemical structure of compounds with their biological activities or physicochemical properties. These models are invaluable for predicting properties of new or untested compounds, thereby reducing the need for extensive experimental work.

Chromatographic retention data, such as retention times in liquid chromatography (RT), are important physicochemical properties that can be predicted using QSPR models. These models are particularly useful for polyhalogenated biphenyls, where experimental determination for all possible congeners can be challenging.

A study utilizing the TOPological Sub-Structural MOlecular DEsign (TOPS-MODE) approach developed a QSPR model to predict the retention times of 56 polyhalogenated biphenyls, including this compound, in liquid chromatography. The compounds' retention data were obtained on an ODS (C18) column using 100% methanol (B129727) as the mobile phase. The model demonstrated a strong correlation, explaining over 96% of the variance in experimental retention times, and exhibited good predictive ability in cross-validation.

The observed and predicted retention times for this compound and other selected polybrominated biphenyls from this study are presented in Table 1.

Table 1: Observed and Predicted Retention Times of Selected Polybrominated Biphenyls in Liquid Chromatography

| Number | Compound Name | Observed Retention Time (RT) | Predicted Retention Time (RT) | Residuals |

| 42 | This compound | 494.000 | 534.375 | -46.171 |

| 43 | 3,4-Dibromobiphenyl | 761.000 | 827.257 | -68.984 |

| 44 | 3,5-Dibromobiphenyl | 882.000 | 926.129 | -52.640 |

| 45 | 4,4'-Dibromobiphenyl (B48405) | 703.000 | 823.851 | -131.548 |

This model's robust performance suggests that spectral moments, as descriptors, offer superior performance compared to other descriptor types for predicting chromatographic properties of such compounds.

QSAR/QSPR models are also employed to predict the chemical reactivity and transformation efficiency of organic compounds, which is crucial for assessing their environmental fate and persistence sigmaaldrich.comwikidata.org. Reactivity indices, often derived from quantum chemical calculations, provide insights into a molecule's susceptibility to various chemical reactions.

Frontier molecular orbital (FMO) theory, which considers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a well-established approach to describe the reactivity of aromatic compounds. The energies and electron densities of these orbitals can indicate a molecule's propensity for electrophilic, nucleophilic, or radical reactions. For instance, studies on brominated diphenyl ethers have utilized frontier orbital energies to elucidate their reactivity in electrophilic, nucleophilic, and photolytic reactions, and frontier electron densities to predict regioselectivity in metabolic reactions.

Other reactivity indices, such as Fukui functions, are also used to identify the most reactive sites within a molecule for specific reaction types, like radical attacks readthedocs.io. QSAR models have been developed to predict aqueous reaction rate constants, for example, with hydroxyl radicals, which are important for assessing the degradation of organic pollutants in aquatic environments sigmaaldrich.com. These models correlate molecular descriptors, including those related to electronic properties and structural fragments, with reaction rate constants sigmaaldrich.com.

While direct QSAR/QSPR studies specifically predicting the transformation efficiency of this compound were not detailed in the provided search results, the methodologies applied to related polybrominated compounds, such as PBDEs, are directly relevant wikidata.org. These approaches can be used to predict how this compound might undergo reductive debromination, oxidation, or other environmental transformation processes, thereby contributing to a comprehensive understanding of its environmental behavior.

Advanced Spectroscopic and Analytical Characterization of 2,6 Dibromobiphenyl

Spectroscopic Methods for Structural Elucidation and Electronic Properties

Synchrotron Radiation Photoemission Spectroscopy (SRPES)

Synchrotron Radiation Photoemission Spectroscopy (SRPES) is a surface-sensitive technique that utilizes tunable synchrotron radiation to probe the electronic structure and chemical states of atoms within a material. By analyzing the kinetic energy of photoemitted electrons, SRPES can provide detailed information about core-level binding energies, valence band structures, and chemical environments. This makes it an invaluable tool for studying adsorption, chemical reactions, and bond formation or cleavage on surfaces.

For brominated biphenyls, SRPES is particularly effective in monitoring the debromination process, which is a critical step in many on-surface synthesis reactions. Studies involving 2,2'-dibromobiphenyl (B83442) (DBBP) on a Ag(111) surface have extensively utilized SRPES in conjunction with other techniques to unravel complex reaction mechanisms chemnet.comuni.lucpsc.govchemicalbook.comaccustandard.com. For instance, SRPES can detect changes in the bromine 3d core-level spectra, indicating the dissociation of carbon-bromine bonds upon adsorption or thermal annealing. The appearance of new peaks or shifts in existing peaks corresponding to metallic silver bromide or adsorbed atomic bromine confirms the debromination process uni.lucpsc.govchemicalbook.comaccustandard.com.

Furthermore, SRPES can provide insights into the electronic interactions between the adsorbate molecules and the substrate. Changes in the valence band spectra can reveal the formation of new electronic states or hybridization between molecular orbitals and surface states, offering a deeper understanding of the chemisorption-induced precursor states that dictate subsequent reaction pathways uni.lucpsc.govchemicalbook.comaccustandard.com. For 2,6-dibromobiphenyl, SRPES would similarly be employed to track the integrity of its C-Br bonds, observe any debromination events upon interaction with a surface, and characterize the electronic signature of its adsorption configuration and any resulting reaction intermediates or products.

Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) for Surface Studies

Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) are powerful scanning probe techniques that enable the visualization and manipulation of surfaces at the atomic and molecular scale. STM operates by scanning a conductive tip across a conductive surface, measuring the tunneling current that flows between the tip and the sample. This allows for the mapping of surface topography and local electronic density of states with atomic resolution accustandard.com. AFM, on the other hand, measures the forces between a sharp tip and a sample surface, making it capable of imaging both conducting and insulating materials, and providing information on topography, mechanical properties (e.g., elasticity, adhesion), and even chemical sensing.

The application of low-temperature STM has been instrumental in understanding the surface chemistry of brominated biphenyls. Research on 2,2'-dibromobiphenyl (DBBP) on a Ag(111) surface provides a compelling example of how these techniques reveal molecular behavior. STM images have been used to directly visualize the adsorption configurations of DBBP molecules on the silver surface and to track their transformation into various products upon annealing chemnet.comuni.lucpsc.govchemicalbook.comaccustandard.com.

Detailed Research Findings (Illustrative from 2,2'-Dibromobiphenyl Studies):

Molecular Adsorption and Initial States: STM can resolve individual DBBP molecules adsorbed on the surface, showing their initial arrangement and interaction with the substrate. For DBBP, it was observed that molecules could form ordered structures or undergo initial debromination even at room temperature, leading to the formation of organometallic (OM) dimers chemnet.com.

On-Surface Reaction Pathways: Upon thermal annealing, STM images revealed the evolution of these precursor states into stable covalent products. For instance, annealing DBBP on Ag(111) to higher temperatures (e.g., 450 K) led to the formation of planar polycyclic aromatic hydrocarbons like dibenzo[e,l]pyrene (B48497) chemnet.com.

Bond-Resolving Imaging: Advanced STM techniques, such as bond-resolving STM (BR-STM) and scanning tunneling spectroscopy (STS), have been employed to precisely determine the bond length alternation and electronic structure of the reaction products. In the case of the biphenylene (B1199973) dimer product formed from a related tetrabromobiphenyl, BR-STM provided atomic-precision measurements, revealing the presence of four-, six-, and eight-membered rings within the structure uni.lucpsc.govchemicalbook.comaccustandard.com. This level of detail is crucial for validating theoretical models and understanding the chemical nature of the newly formed bonds.

Influence of Chemisorption: STM studies have highlighted the critical role of chemisorption-induced precursor states in steering distinct reaction pathways for different biphenyl-based molecules, such as DBBP and 2,2',6,6'-tetrabromo-1,1'-biphenyl (TBBP) uni.lucpsc.govchemicalbook.comaccustandard.com.

For this compound, STM would similarly be used to image its adsorption behavior on various surfaces, identify preferred binding sites, and observe any on-surface reactions, such as debromination and subsequent coupling or cyclization. AFM could complement these studies by providing information on surface roughness, mechanical properties, and potentially distinguishing between different molecular domains or phases, especially on non-conductive substrates where STM is not applicable. The ability of these techniques to provide real-space, atomic-scale visualization is indispensable for elucidating the surface chemistry of complex organic molecules like this compound.

Applications of 2,6 Dibromobiphenyl in Advanced Chemical Synthesis and Materials Science

Precursors for Chirally Defined Biaryl Compounds

The biphenyl (B1667301) scaffold, particularly when substituted at the ortho positions, is fundamental to the development of chirally defined biaryl compounds. 2,6-Dibromobiphenyl acts as a key precursor in this area, enabling the synthesis of complex structures that can exhibit axial chirality or serve as ligands in asymmetric catalysis.

Atropisomers are a class of stereoisomers characterized by hindered rotation around a single bond, allowing for the isolation of individual rotamers. Biaryl atropisomers are particularly significant, finding applications in asymmetric synthesis, medicinal chemistry, and material science. While this compound itself is not an atropisomer, its structure provides a scaffold where the introduction of additional bulky groups or specific functionalities can induce the necessary rotational restriction to generate optically active atropisomers. The strategic placement of substituents on the biphenyl backbone, especially at the 6- and 6'-positions, is critical as it influences the dihedral angle and can lead to the formation of stable axially chiral compounds.

This compound is an important starting material for the modular synthesis of chiral ligands, particularly phosphine-based ligands, which are indispensable in asymmetric catalysis. For instance, this compound can undergo transformations such as bromine-lithium exchange, followed by subsequent reactions to introduce amine functionalities. This process can yield derivatives like 2-N,N-dimethylamino-2',6-dibromobiphenyl. This intermediate serves as a precursor for the synthesis of phosphine (B1218219) ligands, such as bis(dicyclohexylphosphino)biphenyls. The precise control over the substitution pattern on the biphenyl backbone, influenced by the initial bromine positions in this compound, is crucial for tailoring the stereoelectronic properties of these ligands. Such ligands are vital for achieving high enantioselectivity in various transition metal-catalyzed asymmetric transformations, including asymmetric hydrogenation reactions.

Building Blocks for Functional Organic Materials

The reactivity of this compound makes it a valuable building block for constructing various functional organic materials, particularly those with extended π-conjugation.

This compound and related 2,6-dihalogenobiphenyls are employed as key starting materials in the synthesis of extended polycyclic aromatic hydrocarbons (PAHs) and as potential precursors for nanographene structures. A notable synthetic strategy involves palladium-catalyzed two-fold annulation reactions with o-chloroaromatic carboxylic acids. This methodology facilitates the creation of complex PAHs, including dibenzo[fg,op]tetracenes and azadibenzo[fg,op]tetracenes. These compounds are of significant interest due to their semiconducting properties and their role as well-defined segments of graphene. The ability to precisely control the annulation process from this compound allows for the construction of extended π-conjugated systems that are fundamental to the development of advanced carbon-based materials.

While the direct and specific use of this compound as a precursor for donor-acceptor (D-A) type molecules and optoelectronic materials is not extensively detailed in the provided search results, the broader class of dibromobiphenyls and their derivatives are recognized for their utility in this field. Organic synthesis plays a critical role in developing functional materials for optoelectronic applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The biphenyl core, with its potential for diverse functionalization, can be engineered to create materials with tunable electronic and photophysical properties. The strategic placement of bromine atoms in this compound provides reactive sites for further coupling reactions to incorporate donor and acceptor moieties, which is a common strategy in designing optoelectronic materials.

The application of this compound specifically in the construction of supramolecular architectures and covalent nanostructures is not widely reported in the current literature from the conducted searches. However, the broader context of dibromobiphenyls has been explored in on-surface synthesis for fabricating low-dimensional carbon materials and covalent nanostructures, often involving other isomers like 2,2'-dibromobiphenyl (B83442). The potential for this compound to participate in such precise bottom-up assembly processes, owing to its well-defined structure and reactive bromine atoms, represents an area for future exploration in the design of advanced nanoscopic materials.

Environmental Transformation and Fate of 2,6 Dibromobiphenyl Analogues

Abiotic Degradation Processes in Environmental Compartments

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For PBBs, the most significant abiotic degradation process in the environment is photodegradation, driven by exposure to sunlight.

Photochemical reactions are considered a primary environmental degradation pathway for PBBs nih.gov. When exposed to ultraviolet (UV) light from sunlight, PBBs can undergo photolytic debromination nih.gov. This process involves the cleavage of carbon-bromine (C-Br) bonds, leading to the formation of lower-brominated biphenyl (B1667301) congeners.

The primary mechanism is reductive debromination, where a bromine atom is replaced by a hydrogen atom. Research on the photodegradation of decabromobiphenyl (B1669990) (PBB 209) has shown that UV light, sun simulators, and natural sunlight all lead to its reductive debromination, albeit at different rates. During this process, bromine substituents are removed sequentially, and no shifts in their positions on the biphenyl rings have been observed. Studies indicate that bromine atoms are often removed alternately from each of the two phenyl rings. Positions with two adjacent bromine substituents are particularly susceptible to this process, which can lead to an enrichment of ortho-substituted PBBs in environmental samples over time.

While specific studies detailing the photodegradation of 2,6-dibromobiphenyl are limited, the general principles observed for other PBBs apply. The ortho-positioned bromines in this compound would be subject to photolytic cleavage, leading to the formation of 2-monobromobiphenyl and subsequently biphenyl. The efficiency and products of this degradation can be influenced by the environmental matrix, such as whether the compound is in water, soil, or adsorbed to particulate matter.

Biotic Degradation Processes Mediated by Microorganisms

Microorganisms play a crucial role in the environmental fate of many persistent organic pollutants. For this compound and its analogues, both anaerobic and aerobic microbial processes can contribute to their transformation, with anaerobic debromination being a particularly significant pathway.

Under anaerobic conditions, such as those found in submerged sediments, microorganisms can utilize halogenated compounds as electron acceptors in a process known as reductive dehalogenation. Numerous studies have demonstrated that anaerobic microbial consortia in sediments can effectively debrominate PBBs.

Specifically, this compound has been shown to be readily dehalogenated by anaerobic microorganisms from polychlorinated biphenyl (PCB)-contaminated sediments. In laboratory microcosms, the debromination of this compound to biphenyl typically begins within one to two weeks of incubation. This process occurs via the sequential removal of the two ortho-bromine atoms. The general trend for microbial dehalogenation of both PBBs and PCBs is that meta and para halogens are removed more readily, while ortho halogens are more recalcitrant. However, brominated biphenyls, including this compound, are generally better substrates for dehalogenation than their chlorinated counterparts, and even the more resistant ortho-bromines are ultimately removed.

The table below summarizes findings from a study on the anaerobic dehalogenation of various brominated biphenyls in sediment microcosms.

| Compound | Initial Concentration (µM) | Incubation Time | Degradation Products |

| This compound | 350 | > 2 weeks | 2-Bromobiphenyl, Biphenyl |

| 2-Bromobiphenyl | 350 | > 2 weeks | Biphenyl |

| 4-Bromobiphenyl | 350 | > 2 weeks | Biphenyl |

| 2,2'-Dibromobiphenyl (B83442) | 350 | > 14 weeks | 2-Bromobiphenyl, Biphenyl |

| 4,4'-Dibromobiphenyl (B48405) | 350 | > 2 weeks | 4-Bromobiphenyl, Biphenyl |

This table is generated based on data described in scientific literature on microbial dehalogenation.

The aerobic degradation of PBBs, particularly di-ortho-substituted congeners like this compound, is not as well-documented as anaerobic debromination. Generally, aerobic bacteria degrade aromatic hydrocarbons through the action of dioxygenase enzymes, which insert two hydroxyl groups into the aromatic ring. This leads to ring cleavage and further metabolism.

For PCBs, the classic aerobic pathway involves a 2,3-dioxygenase enzyme that attacks an unchlorinated or lesser-chlorinated ring, forming a dihydrodiol, which is then dehydrogenated, cleaved, and further processed. However, the presence of two ortho substituents, as in this compound, is known to sterically hinder the action of many dioxygenase enzymes, making such compounds highly resistant to aerobic attack.

While direct evidence for the aerobic degradation pathway of this compound is scarce, some studies on di-ortho-substituted PCBs have identified specialized bacterial strains capable of their degradation. These bacteria possess unique dioxygenases that can accommodate the bulky ortho substituents. If a similar pathway exists for this compound, it would likely proceed as follows:

Dioxygenation: A biphenyl dioxygenase enzyme would attack one of the aromatic rings to form a cis-2,3-dihydro-2,3-dihydroxy-bromobiphenyl.

Dehydrogenation: A dehydrogenase would convert the dihydrodiol to the corresponding dihydroxy-bromobiphenyl.

Ring Cleavage: A second dioxygenase would cleave the dihydroxylated ring.

Further Metabolism: The resulting compound would be further metabolized through hydrolytic and other enzymatic reactions, eventually leading to bromobenzoic acid, which may or may not be further degraded.

It is important to note that this pathway is inferred from studies on analogous chlorinated compounds, and further research is needed to confirm its relevance for this compound.

An interesting aspect of the microbial transformation of halogenated biphenyls is the "priming" effect, where the addition of one compound stimulates the degradation of another. This compound has been identified as a highly effective priming compound for the microbial reductive dechlorination of commercial PCB mixtures, such as Aroclor 1260, in contaminated sediments.

Studies have shown that adding this compound to anaerobic sediment microcosms activates microorganisms that can dechlorinate highly chlorinated PCBs. Specifically, this compound primes "Process N," a microbial dechlorination process that targets and removes flanked meta-chlorines from the biphenyl rings of PCB molecules. The microbial dechlorination primed by this compound has been found to be significantly more effective than priming with PCB congeners themselves. In some experiments, it resulted in the conversion of approximately 75% of the highly persistent hexa- through nonachlorobiphenyls into more readily degradable tri- and tetrachlorobiphenyls within 100 days. This makes this compound and similar compounds subjects of interest for developing in situ bioremediation strategies for PCB-contaminated sites.

The table below compares the priming effectiveness of this compound with other compounds on Aroclor 1260 dechlorination in sediment.

| Priming Compound | Concentration (µM) | Dechlorination Process Primed | Effectiveness (Chlorine Removal) |

| This compound | 350 | Process N (flanked meta) | High |

| 2,3,4,5,6-Pentachlorobiphenyl | 350 | Process N (flanked meta) | Moderate |

| 4-Bromobiphenyl | 350 | Process P (flanked para) | Moderate |

| Unprimed Control | N/A | Minimal | Low |

This table is generated based on data described in scientific literature on priming effects.

Q & A

Q. What analytical methods are recommended for detecting and quantifying 2,6-Dibromobiphenyl in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) is widely used, with standard solutions prepared in non-polar solvents like isooctane or hexane at concentrations of 35–100 µg/mL for calibration . To minimize matrix interference, employ solid-phase extraction (SPE) for sample cleanup, followed by GC-MS analysis with a DB-5MS column. Ensure proper quality control by spiking samples with isotopically labeled internal standards (e.g., [¹³C₁₂] analogs) to correct for recovery losses .

Q. How is this compound synthesized, and what are the critical reaction parameters?

A common method involves bromination of biphenyl using Br₂ in the presence of FeBr₃ as a catalyst. For regioselective synthesis, direct bromination at the 2,6-positions requires precise temperature control (0–5°C) and stoichiometric Br₂ to avoid over-bromination . Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) using 2,6-dibromophenylboronic acid precursors can yield asymmetrical derivatives, though ligand selection (e.g., Pd(PPh₃)₄) and solvent polarity significantly impact yields .

Q. What physical and chemical properties are critical for laboratory handling?

Key properties include a molecular weight of 312.00 g/mol, boiling point of ~328.9°C, and solubility in non-polar solvents (e.g., hexane, toluene). Its high lipophilicity (log Kow ~5.2) necessitates precautions to avoid adsorption onto glassware; silanized vials are recommended for sample storage .

Advanced Research Questions

Q. How does this compound influence microbial dechlorination of polychlorinated biphenyls (PCBs) in contaminated sediments?

Studies show that this compound acts as a "priming" agent, stimulating Dehalococcoides spp. to dechlorinate higher-chlorinated PCBs (e.g., Aroclor 1260) at 8–30°C . Experimental designs should include sediment microcosms amended with this compound (10–50 µM) and anaerobic conditions. Monitor dechlorination pathways via congener-specific analysis using GC-ECD or HRMS. Note that activity depends on sediment organic carbon content and redox potential .

Q. What challenges arise in synthesizing unsymmetrical biaryls from this compound via Br-Li exchange reactions?

Br-Li exchange using n-BuLi at −78°C often leads to low regioselectivity due to competing side reactions. Optimize by employing flow chemistry systems to control reaction time (<5 min) and temperature (−78°C to −48°C), achieving >90% conversion. Use THF as a solvent and quench intermediates with electrophiles (e.g., aldehydes) to stabilize the aryl lithium species .

Q. How can catalytic cross-coupling reactions be optimized for derivatizing this compound?

Ullmann coupling with diiodobiphenyls requires Pd(t-Bu₃P)₂ as a catalyst and Cs₂CO₃ as a base in DMF at 120°C. For Suzuki couplings, use Pd(OAc)₂ with SPhos ligand in toluene/water (3:1) to achieve coupling at the less hindered bromine position. Monitor reaction progress via TLC (eluent: hexane/ethyl acetate 9:1) and purify via silica gel chromatography .

Q. How do environmental factors (e.g., temperature, pH) affect the degradation pathways of this compound?

Under aerobic conditions, photodegradation dominates, with half-lives of 2–7 days in sunlight. Use UV-Vis spectroscopy (λmax = 254 nm) to track degradation kinetics. In anaerobic environments, reductive debromination occurs, producing biphenyl as a terminal product. Design experiments with controlled pH (6–8) and microbial consortia (e.g., Desulfitobacterium) to study pathway shifts .

Methodological Considerations

- Data Contradictions : Discrepancies in reported dechlorination rates (e.g., temperature-dependent variability in ) may arise from sediment heterogeneity. Replicate experiments across sediment batches and include abiotic controls.

- Analytical Pitfalls : Co-elution with 2,4- or 2,5-Dibromobiphenyl isomers during GC analysis can occur. Resolve using a biphenyl-specific column (e.g., Rtx-PCB) or confirm via HRMS fragmentation patterns (e.g., m/z 310.89 for M⁺) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.